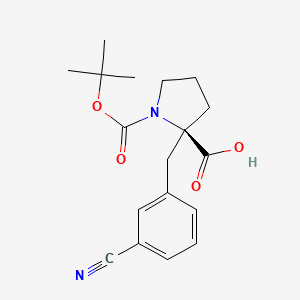
5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Vue d'ensemble
Description
5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a complex organic compound that features a bromobenzamido group, an ethoxy group, and a sulfonyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-bromobenzoyl chloride, which is then reacted with 2-ethoxybenzene-1-sulfonyl chloride under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The bromobenzamido group can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base like triethylamine.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be used.
Coupling reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides and sulfonate esters.
Oxidation and reduction: Products vary depending on the specific reaction but can include brominated or debrominated derivatives.
Coupling reactions:
Applications De Recherche Scientifique
5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including potential drug candidates.
Materials science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological research: It serves as a tool for studying biochemical pathways and molecular interactions due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzoyl chloride: Shares the bromobenzoyl group but lacks the ethoxy and sulfonyl chloride groups.
2-Ethoxybenzene-1-sulfonyl chloride: Contains the ethoxy and sulfonyl chloride groups but lacks the bromobenzamido group.
5-(4-Bromobenzamido)-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of both the bromobenzamido and sulfonyl chloride groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Propriétés
IUPAC Name |
5-[(4-bromobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO4S/c1-2-22-13-8-7-12(9-14(13)23(17,20)21)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXARFFCJUDZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373581 | |
| Record name | 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680617-92-9 | |
| Record name | 5-[(4-Bromobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680617-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[4-(Trifluoromethyl)phenoxy]acetonitrile](/img/structure/B1607632.png)

